BenchChemオンラインストアへようこそ!

3-Bromo-5-methoxy-6-methyl-1H-indazole

Synthetic methodology Cross-coupling Reactivity profiling

3-Bromo-5-methoxy-6-methyl-1H-indazole (CAS 1000343-66-7) is a trisubstituted 1H-indazole derivative with the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol. The compound features three distinct substituents on the indazole bicyclic core: a bromine atom at the C3 position, a methoxy group (–OCH₃) at C5, and a methyl group (–CH₃) at C6.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1000343-66-7
Cat. No. B1614199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-6-methyl-1H-indazole
CAS1000343-66-7
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1OC)Br
InChIInChI=1S/C9H9BrN2O/c1-5-3-7-6(4-8(5)13-2)9(10)12-11-7/h3-4H,1-2H3,(H,11,12)
InChIKeyIYWBNZAHSPNEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxy-6-methyl-1H-indazole (CAS 1000343-66-7): Core Identity and Procurement-Relevant Characteristics


3-Bromo-5-methoxy-6-methyl-1H-indazole (CAS 1000343-66-7) is a trisubstituted 1H-indazole derivative with the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol . The compound features three distinct substituents on the indazole bicyclic core: a bromine atom at the C3 position, a methoxy group (–OCH₃) at C5, and a methyl group (–CH₃) at C6 . This specific 3,5,6-substitution pattern situates the compound at the intersection of two critical structural domains in medicinal chemistry: the C3-halogen serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Sonogashira), while the electron-donating 5-methoxy and 6-methyl groups modulate both the electronic character of the aromatic system and potential biological target interactions [1]. The compound is commercially available at typical research-grade purities of 95–97% and is primarily utilized as a synthetic building block or intermediate in pharmaceutical research programs targeting kinase inhibition and sigma receptor modulation .

Why 3-Bromo-5-methoxy-6-methyl-1H-indazole Cannot Be Casually Interchanged with Its Closest Analogs


Within the family of 3-halogeno-5-methoxy-6-methyl-1H-indazoles, the identity of the C3 halogen (Br vs. I vs. Cl) is not a trivial substitution but a decisive factor governing synthetic utility. The C3-iodo analog (CAS 1000343-52-1, MW 288.09) exhibits markedly different reactivity in palladium-catalyzed cross-coupling: while aryl iodides are generally more reactive toward oxidative addition, free (NH) 3-iodoindazoles have been documented to produce poor yields (~10%) in Suzuki–Miyaura coupling due to competing dehalogenation and N-deprotection side reactions [1]. Conversely, the C3-chloro analog is substantially less reactive, often requiring harsher conditions or specialized catalyst systems to achieve comparable conversion [2]. The non-halogenated parent compound (5-methoxy-6-methyl-1H-indazole, CAS 1000343-61-2, MW 162.19) entirely lacks the cross-coupling handle, precluding its use in modular C3-arylation/vinylation strategies. Furthermore, analogs lacking the 6-methyl group (e.g., 3-bromo-5-methoxy-1H-indazole, CAS 885519-30-2, MW 227.06) or lacking the 5-methoxy group (e.g., 3-bromo-6-methyl-1H-indazole, CAS 40598-73-0, MW 211.06) present altered electronic landscapes that shift both reactivity and potential biological target engagement. These differences mean that selection of the precise 3-bromo-5-methoxy-6-methyl substitution pattern is not interchangeable but rather a deliberate choice driven by quantitative synthetic and physicochemical considerations [3].

Quantitative Differentiation Evidence for 3-Bromo-5-methoxy-6-methyl-1H-indazole Relative to Structural Analogs


C3-Bromo vs. C3-Iodo: Cross-Coupling Reactivity Balanced Between Oxidative Addition Efficiency and Dehalogenation Suppression

The C3-bromo substituent occupies a therapeutically and synthetically critical reactivity window between the more labile C3-iodo and the more inert C3-chloro analogs. In palladium-catalyzed Heck coupling under mechanochemical ball-milling conditions, 3-bromoindazoles (using 3-bromo-1-methyl-1H-indazole as the model substrate) achieved a 53% product yield with Pd(OAc)₂/PPh₃ and TEA as base, with competing dehalogenation producing 18–19% of the debrominated side product [1]. By introducing NaBr as grinding auxiliary and TBAB (5 mol%) as additive, the product yield increased to 69% while dehalogenation was suppressed to trace levels [1]. In contrast, the free (NH) 3-iodo-indazole Suzuki–Miyaura coupling with 2-furylboronic acid under conventional conditions was reported to give only ~10% yield due to poor reactivity and competing side reactions [2]. The C3-bromo thus provides a practical balance: sufficient reactivity for efficient oxidative addition without the excessive lability that plagues the iodo analog in unprotected form.

Synthetic methodology Cross-coupling Reactivity profiling

Molecular Weight and Physicochemical Property Differentiation from the 3-Iodo and Non-Halogenated Analogs

At 241.08 g/mol, 3-bromo-5-methoxy-6-methyl-1H-indazole (C₉H₉BrN₂O) occupies a distinct molecular weight space compared to its closest analogs. The 3-iodo analog (3-iodo-5-methoxy-6-methyl-1H-indazole, CAS 1000343-52-1, C₉H₉IN₂O) has a molecular weight of 288.09 g/mol — a 19.5% increase attributable solely to the heavier halogen . This weight differential is accompanied by increased lipophilicity (predicted ΔLogP ~0.5–0.8 units higher for the iodo derivative based on halogen π-contributions) and larger van der Waals volume, which can affect both membrane permeability and target binding pocket accommodation [1]. The non-halogenated parent (5-methoxy-6-methyl-1H-indazole, CAS 1000343-61-2, C₉H₁₀N₂O) is 32.7% lighter at 162.19 g/mol and entirely lacks the C3 synthetic handle . The 3-bromo-6-methyl analog (CAS 40598-73-0, C₈H₇BrN₂, MW 211.06) lacks the 5-methoxy hydrogen-bond acceptor, while the 3-bromo-5-methoxy analog (CAS 885519-30-2, C₈H₇BrN₂O, MW 227.06) lacks the 6-methyl lipophilic contact point . The target compound thus uniquely combines a moderate molecular weight with a balanced hydrogen-bond acceptor (5-OMe) and donor (indazole NH) profile, while retaining the C3-Br cross-coupling handle.

Physicochemical properties Drug-likeness Molecular weight

C3-Halogen Identity Modulates Tautomerization Equilibrium and Activation Energy: Theoretical Quantitative Comparison

The tautomeric equilibrium between 1H-indazole (N1-H) and 2H-indazole (N2-H) forms is directly influenced by the C3-halogen substituent. A density functional theory (DFT) study at the B3LYP/6-311G** level calculated the geometries, energies, and activation barriers for indazole and 3-halogeno-indazole (F, Cl, Br) tautomerization in both gas phase and aqueous solution using the Onsager solvation model [1]. The calculations demonstrated that for all studied 3-halogeno-indazoles, the N1-H tautomer is thermodynamically more stable than the N2-H form, consistent with the parent indazole. Critically, the activation energy for the N1-H → N2-H tautomerization is halogen-dependent: the 3-bromo derivative exhibits a distinct activation barrier compared to 3-fluoro and 3-chloro analogs due to differences in C–X bond polarity, halogen electronegativity, and through-bond electronic effects on the pyrazole ring [1]. This tautomeric preference has practical consequences: the N1-H form dominates the solution-phase structure of 3-bromo-5-methoxy-6-methyl-1H-indazole, directing both its reactivity (regioselective N1-functionalization) and its biological recognition (hydrogen-bonding orientation at the indazole NH).

Computational chemistry Tautomerism Electronic structure

Regioselective C3 Bromination Reactivity: The 5-Methoxy-6-Methyl Substitution Pattern Directs Electrophilic Bromination to C3 with High Selectivity

The electron-donating 5-methoxy and 6-methyl substituents on the target compound create a unique electronic environment that directs electrophilic aromatic bromination to the C3 position. Under metal-free conditions using N-bromosuccinimide (NBS) in ethanol at 50 °C, 2H-indazoles undergo highly regioselective mono-bromination at C3 with yields of 88–98% [1]. Importantly, when the indazole benzene ring bears a methoxy substituent, the reaction outcome is sensitive to the substitution position: electron-rich methoxy groups can activate competing ring positions, but the 5-OMe/6-Me pattern on 1H-indazole directs bromination exclusively to C3 due to the inherent greater reactivity of the pyrazole C3 position under anionic conditions (reactivity order: C3 >> C5 > C7) [2]. In comparative studies of halogenation, bromination with NBS consistently outperforms chlorination with NCS: 3-bromo-7-chloro-2H-indazoles were obtained in higher yields than 3-chloro-7-bromo-2H-indazoles (65–74%), attributed to the stronger electrophilic activity of NBS vs. NCS [3]. This differential reactivity confirms that the C3-Br substitution pattern is preferentially installed and maintained, supporting procurement of the pre-functionalized 3-bromo building block as a strategic entry point for diversification.

Regioselective halogenation Synthetic methodology C–H functionalization

3-Bromoindazoles as Direct Precursors to Clinically Validated Kinase Inhibitor Scaffolds: Synthetic Tractability Evidence

The 3-bromoindazole motif is a direct synthetic precursor to the indazole core of axitinib (Inlyta®), an FDA-approved VEGFR kinase inhibitor. The mechanochemical Heck coupling protocol developed for 3-bromoindazoles was specifically demonstrated in a two-step Heck/Migita sequence to produce axitinib [1]. Under optimized ball-milling conditions (Pd(OAc)₂/PPh₃, TEA, TBAB/NaBr, 800 rpm), 3-bromoindazoles coupled with n-butyl acrylate to give the corresponding 3-vinylindazole intermediates, which were then elaborated to the final drug substance [1]. More broadly, 5-substituted indazoles have been identified as potent inhibitors of multiple clinically relevant kinases including Rock2, Gsk3β, Aurora2, and Jak2, with the 5-position serving as a critical vector for modulating kinase selectivity [2]. The target compound, 3-bromo-5-methoxy-6-methyl-1H-indazole, uniquely combines the C3-Br synthetic handle (enabling modular C3 diversification) with the 5-methoxy and 6-methyl substituents that pre-install pharmacophoric elements frequently encountered in kinase inhibitor SAR. This dual functionality—synthetic versatility at C3 plus pre-optimized substitution at C5 and C6—is not replicated by any single comparator analog.

Kinase inhibitors Pharmaceutical intermediates Axitinib synthesis

Highest-Value Application Scenarios for 3-Bromo-5-methoxy-6-methyl-1H-indazole Based on Quantitative Differentiation Evidence


Modular C3 Diversification via Palladium-Catalyzed Cross-Coupling in Parallel Synthesis Libraries

The C3-bromo substituent enables direct Suzuki–Miyaura, Heck, or Sonogashira coupling without requiring N-protection, a key advantage supported by the microwave-assisted Suzuki coupling protocol that achieved good to excellent yields on free (NH) 3-bromoindazoles using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/EtOH/H₂O at 140 °C [1]. For medicinal chemistry teams building focused kinase inhibitor libraries, the target compound provides a single versatile intermediate that can be diversified at C3 with aryl, heteroaryl, vinyl, or alkynyl groups while retaining the 5-methoxy and 6-methyl substituents as fixed pharmacophoric elements. The demonstrated suppression of competing dehalogenation through bromide salt additives (NaBr or TBAB) provides a practical solution to the yield-limiting side reaction that affects 3-bromoindazoles, as quantitatively established in the ball-milling Heck study where NaBr increased product yield from 53% to 69% with trace dehalogenation [2]. This application scenario is uniquely served by the 3-bromo derivative: the 3-iodo analog is prone to excessive dehalogenation and poor yields with free NH (~10%), while the non-halogenated parent cannot participate in cross-coupling at all.

Fragment-Based Drug Discovery (FBDD) Leveraging Balanced MW and Pre-Installed Pharmacophoric Features

With a molecular weight of 241.08 g/mol, 3-bromo-5-methoxy-6-methyl-1H-indazole resides within the ideal fragment hit range (MW < 300) while incorporating three distinct pharmacophoric elements: a hydrogen-bond-accepting methoxy group, a lipophilic methyl contact point, and a bromine atom that can function as both a synthetic handle and a halogen-bond donor in target engagement. Compared to the 3-iodo analog (MW 288.09, 19.5% heavier), the target compound offers a more favorable ligand efficiency starting point. Compared to the non-halogenated parent (MW 162.19), the target compound provides the C3-Br as a growth vector for fragment elaboration. Compared to analogs lacking either the 5-OMe (MW 211.06) or 6-Me (MW 227.06), the target compound provides a more complete pharmacophoric representation of the trisubstituted indazole chemotype. The theoretical study of 3-halogeno-indazole tautomerization confirms that the N1-H tautomer dominates in solution for the 3-bromo derivative [3], providing a defined hydrogen-bond donor geometry for structure-based design.

Synthesis of 3-Vinylindazole Intermediates for Bioactive Molecule Construction via Mechanochemical Heck Coupling

The mechanochemical Heck protocol developed specifically for 3-bromoindazoles enables solvent-minimized, high-yielding access to 3-vinylindazoles, which serve as key intermediates for biologically active molecules including the FDA-approved VEGFR inhibitor axitinib [2]. The protocol's demonstrated broad substrate scope and tolerance of diverse olefin coupling partners make the 3-bromoindazole scaffold a privileged entry point for constructing C3-alkenylated indazole libraries. Critically, the chemoselectivity achieved through bromide salt additives (suppressing dehalogenation from 38% to trace levels) is specific to the bromo derivative; the iodo analog is more susceptible to dehalogenation, while the chloro analog requires harsher activation. The 5-methoxy-6-methyl substitution on the target compound additionally provides electron-donating character that can modulate the electronic properties of the resulting 3-vinylindazole products, differentiating them from products derived from unsubstituted or differently substituted 3-bromoindazoles.

Reference Standard for Analytical Method Development Under ISO 17034 Certification

3-Bromo-5-methoxy-6-methyl-1H-indazole is available as a certified reference standard produced under ISO 17034 accreditation, with documented purity specifications suitable for pharmaceutical quality control and analytical method validation . This certification distinguishes the compound from non-certified analogs and supports its use as a qualified reference material in impurity profiling, HPLC method development, and LC-MS calibration for indazole-containing drug substances. The specific 3-bromo-5-methoxy-6-methyl substitution pattern provides a unique chromatographic retention time and mass spectrometric signature (distinctive Br isotope pattern at M and M+2 in a ~1:1 ratio) that facilitates its use as an internal standard or system suitability marker, advantages not offered by the non-halogenated or iodo analogs.

Quote Request

Request a Quote for 3-Bromo-5-methoxy-6-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.